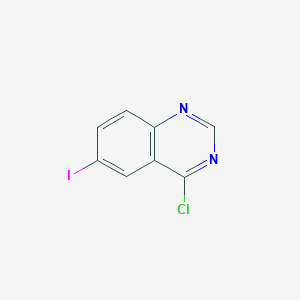

4-Chloro-6-iodoquinazoline

货号 B131391

分子量: 290.49 g/mol

InChI 键: BDAIUOPDSRAOKI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08071768B2

Procedure details

A mixture of 5-iodoanthranilic acid (9.96 g, 37.9 mmol) and formamidine acetate (4.20 g, 40.3 mmol) (adapted from J. Org. Chem. 51:616, 1986) in absolute EtOH (80 mL) was refluxed under air for 2 h. The smoky amber solution with heavy white precipitate was then concentrated under reduced pressure at 90° C., and residual protic solvent was removed with toluene rotary evaporation (2×100 mL) at 90° C. The resulting sticky tan solid was treated with a thick white slurry of Vilsmeier-Haack reagent in one portion under air at rt. [The Vilsmeier-Haack reagent was prepared by the addition of a solution of oxalyl chloride (10.9 mL, 125 mmol) in DCE (44 mL) to a solution of DMF (6.7 mL, 87 mmol) in DCE (21 mL) dropwise over 10 min at 0° C. with vigorous stirring. The ice bath was removed immediately following completion of oxalyl chloride addition, and the white slurry was stirred at “rt” for 5 min before transfer to the crude 4-hydroxy-6-iodo-quinazoline intermediate.] The reaction was then refluxed under air (oil bath 110° C.) for 1 h 15 min, and the resulting homogeneous brown solution was allowed to cool to rt, at which point a heavy precipitate formed. The reaction was poured into ice water (300 mL) and extracted with DCM (3×250 mL). The opaque organic layers were combined, dried (Na2SO4), and filtered to provide a clear red amber filtrate. Concentration under reduced pressure, followed by toluene rotary evaporation at 90° C. to remove potentially reactive volatiles, afforded the title compound as a tan powder (8.41 g, 94% from iodoanthranilic acid) suitable for treatment with LiHMDS in the next step. 1H-NMR (300 MHz, CDCl3) δ 9.07 (s, 1H), 8.67 (dd, 1H), 8.22 (dd, 1H), 7.81 (d, 1H).

[Compound]

Name

ice water

Quantity

300 mL

Type

reactant

Reaction Step Three

Name

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

[I:1][C:2]1[CH:10]=[C:6]([C:7](O)=O)[C:5]([NH2:11])=[CH:4][CH:3]=1.C(O)(=O)C.[CH:16]([NH2:18])=N.C(Cl)(=O)C([Cl:22])=O.CN(C=O)C>CCO.ClCCCl>[Cl:22][C:7]1[C:6]2[C:5](=[CH:4][CH:3]=[C:2]([I:1])[CH:10]=2)[N:11]=[CH:16][N:18]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.96 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C(C(=O)O)=C1)N

|

|

Name

|

|

|

Quantity

|

4.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O.C(=N)N

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Step Two

|

Name

|

|

|

Quantity

|

10.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

|

Name

|

|

|

Quantity

|

6.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

44 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

|

Name

|

|

|

Quantity

|

21 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the white slurry was stirred at “rt” for 5 min before transfer to the crude 4-hydroxy-6-iodo-quinazoline intermediate

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed under air for 2 h

|

|

Duration

|

2 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The smoky amber solution with heavy white precipitate was then concentrated under reduced pressure at 90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

residual protic solvent was removed with toluene rotary evaporation (2×100 mL) at 90° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting sticky tan solid was treated with a thick white slurry of Vilsmeier-Haack reagent in one portion under air at rt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed immediately

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

completion of oxalyl chloride addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

] The reaction was then refluxed under air (oil bath 110° C.) for 1 h 15 min

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to rt, at which point a heavy precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with DCM (3×250 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a clear red amber filtrate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentration under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by toluene rotary evaporation at 90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove potentially reactive volatiles

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC=NC2=CC=C(C=C12)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.41 g | |

| YIELD: PERCENTYIELD | 94% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |